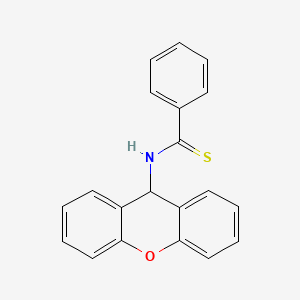

N-9H-xanthen-9-ylbenzenecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-9H-xanthen-9-ylbenzenecarbothioamide and its derivatives typically involves processes that may include condensation reactions, such as the Claisen-Schmidt condensation, to form the xanthene backbone. For instance, the condensation of 3-formyl-9-methylcarbazole with amides of 3-aminoacetophenone can afford various benzamide/amide derivatives with xanthene structures, demonstrating the versatility and reactivity of the xanthene core in synthetic chemistry (Bandgar et al., 2012).

科学的研究の応用

Biological Activities and Medicinal Chemistry

Xanthene derivatives, including N-9H-xanthen-9-ylbenzenecarbothioamide, exhibit a range of biological activities. They serve as key scaffolds in medicinal chemistry due to their diverse pharmacological effects. Research has highlighted their potential in cancer therapy, with specific xanthene compounds showing antitumor activity. These effects are often linked to the modulation of protein kinase C and other cellular targets, underscoring their utility in developing novel therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Material Science and Polymer Chemistry

In the realm of material science, novel aromatic polyamides containing xanthene cardo groups have been synthesized, demonstrating enhanced solubility in polar solvents and excellent thermal stability. These polymers are amorphous, making them suitable for various applications due to their mechanical properties and high decomposition temperatures (Sheng et al., 2009). Furthermore, xanthene-based polyamide/Fe3O4 nanocomposites have been developed, exhibiting superparamagnetic properties and improved thermal stability compared to neat polyamide, suggesting their potential in advanced material applications (Moghanian, Mobinikhaledi, & Monjezi, 2015).

Analytical Chemistry

Xanthene derivatives are utilized in analytical chemistry for lipophilicity studies, providing insights into the properties of novel compounds. Studies have explored the use of reversed-phase high-performance liquid chromatography to investigate the lipophilicity of xanthene and thioxanthene derivatives, aiding in the understanding of their pharmacokinetic properties (Tsantili-Kakoulidou et al., 1993).

将来の方向性

While specific future directions for N-(9H-xanthen-9-yl)benzenecarbothioamide are not mentioned in the literature, there is a general interest in the development of new xanthones and the establishment of structure–function relationships . Further investigations are needed to improve their potential clinical outcomes .

特性

IUPAC Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLWOMVLVCRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)